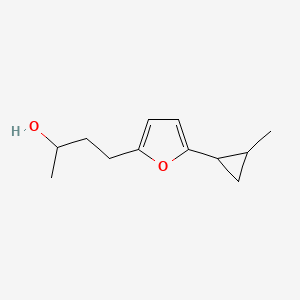
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is an organic compound that features a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Addition of the butan-2-ol moiety: The final step involves the addition of the butan-2-ol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
科学研究应用
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
- 4-(5-Methyl-2-furyl)-2-butanone
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is unique due to its specific structural features, such as the presence of a 2-methylcyclopropyl group and a butan-2-ol moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula: C₉H₁₂O₂
- Molecular Weight: 152.19 g/mol
- CAS Registry Number: 13679-56-6
The compound features a furan ring substituted with a methylcyclopropyl group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the furan moiety may enhance its ability to participate in electron transfer reactions, affecting cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: Studies have shown that related compounds can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15.63 | MCF-7 |
| Compound B | 0.65 | MCF-7 |
| Compound C | 2.41 | A549 |
These findings suggest that structural modifications in similar compounds could enhance their anticancer properties.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic processes, potentially leading to altered rates of biochemical reactions.
Case Studies
-
Study on Antitumor Activity
- A study evaluated the effects of a related compound on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that furan derivatives possess antitumor properties.
-
Enzyme Interaction Studies
- Research focused on the inhibition of specific metabolic enzymes, demonstrating that the compound could effectively reduce enzyme activity at micromolar concentrations. This suggests its potential utility in therapeutic applications targeting metabolic disorders.
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8-9,11,13H,3-4,7H2,1-2H3 |
InChI 键 |
MYRHCKUNPMBTAL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=CC=C(O2)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















